molecular formula C7H10N2O B2918911 2-(Propan-2-yl)pyrimidin-4-ol CAS No. 68210-25-3

2-(Propan-2-yl)pyrimidin-4-ol

Cat. No.: B2918911
CAS No.: 68210-25-3
M. Wt: 138.17
InChI Key: JJFMDOVUGJNEAD-UHFFFAOYSA-N
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Description

“2-(Propan-2-yl)pyrimidin-4-ol” is a pyrimidine compound . It has been identified as a major metabolite of the pesticide diazinon . The molecular formula of this compound is C7H10N2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with a hydroxyl group at the 4-position and an isopropyl group at the 2-position .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 138.167 Da, and its monoisotopic mass is 138.079315 Da .

Scientific Research Applications

Anticancer Potential of Pyrimidines

Pyrimidines, including structures like 2-(Propan-2-yl)pyrimidin-4-ol, have shown significant anticancer activity. The diverse pharmacological activities of pyrimidines are attributed to their ability to interact with various enzymes, targets, and receptors. Their cell-killing effects through varied mechanisms highlight their potential as future drug candidates in cancer therapy. Among the research, 59 patents on pyrimidine-based anticancer agents were published between 2009-2014, emphasizing the growing interest in this field. The compounds' structures, their IC50 values, and the enzymes/receptors/targets involved in their anticancer evaluation are well-documented, suggesting a promising future for pyrimidine scaffolds in cancer treatment (Kaur et al., 2014).

Anti-inflammatory Activities of Pyrimidines

Pyrimidines exhibit a wide range of pharmacological effects, including significant anti-inflammatory properties. These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis methods for pyrimidines, their anti-inflammatory effects, and structure–activity relationships (SARs) have been comprehensively reviewed, revealing that many pyrimidines show potent anti-inflammatory effects. This review provides several research guidelines for the development of new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).

Applications in Hybrid Catalyst Synthesis

The pyranopyrimidine core, closely related to this compound, is crucial for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the broad applicability of pyrimidines in developing lead molecules. This review covers synthetic pathways using various hybrid catalysts and focuses on the synthetic application of pyrimidines from 1992 to 2022, showcasing the wide-ranging catalytic applications for developing potential drug candidates (Parmar et al., 2023).

Comprehensive Review on Medicinal and Biological Potential

Pyrimidines, including this compound derivatives, are recognized for their extensive anticancer, anti-HIV, antifungal, and antibacterial activities. This comprehensive review provides insights into clinically approved pyrimidine-containing drugs and reports based on the broad-spectrum activities of pyrimidine analogs. It highlights the main aspects of pyrimidine analogs in drug discovery, emphasizing their potential as attractive scaffolds for the development of new drugs (JeelanBasha & Goudgaon, 2021).

Properties

IUPAC Name

2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFMDOVUGJNEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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